3,6-Difluoro-2-methylbenzoic acid

Physicochemical Properties pKa Isomer Comparison

3,6-Difluoro-2-methylbenzoic acid (CAS 459836-92-1) is a fluorinated aromatic carboxylic acid with the molecular formula C₈H₆F₂O₂ and a molecular weight of 172.13 g/mol. It is characterized by the specific substitution pattern of two fluorine atoms at the 3- and 6-positions and a methyl group at the 2-position on the benzoic acid ring.

Molecular Formula C8H6F2O2
Molecular Weight 172.13 g/mol
CAS No. 459836-92-1
Cat. No. B3138528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Difluoro-2-methylbenzoic acid
CAS459836-92-1
Molecular FormulaC8H6F2O2
Molecular Weight172.13 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1C(=O)O)F)F
InChIInChI=1S/C8H6F2O2/c1-4-5(9)2-3-6(10)7(4)8(11)12/h2-3H,1H3,(H,11,12)
InChIKeyMLYPWPUVZHMPGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,6-Difluoro-2-methylbenzoic acid (CAS 459836-92-1): A Differentiated Fluorinated Benzoic Acid Building Block


3,6-Difluoro-2-methylbenzoic acid (CAS 459836-92-1) is a fluorinated aromatic carboxylic acid with the molecular formula C₈H₆F₂O₂ and a molecular weight of 172.13 g/mol [1]. It is characterized by the specific substitution pattern of two fluorine atoms at the 3- and 6-positions and a methyl group at the 2-position on the benzoic acid ring. This compound is a member of the difluoro-2-methylbenzoic acid isomer family and serves primarily as a research chemical and a key synthetic building block in organic synthesis , particularly for the development of pharmaceuticals and agrochemicals .

3,6-Difluoro-2-methylbenzoic acid: Why Isomeric Purity and Regiochemistry Prevent Direct Substitution


In the difluoro-2-methylbenzoic acid family, the precise positioning of the fluorine atoms is not interchangeable. Each positional isomer—such as 3,4-, 4,5-, or 3,5-difluoro-2-methylbenzoic acid—exhibits distinct physicochemical properties, notably a different pKa value that reflects altered electronic effects from the fluorine substituents . This variation directly impacts the compound's behavior as a building block, including its reactivity in coupling reactions, its role in directing subsequent functionalization, and its overall contribution to the final molecule's properties [1]. Therefore, substituting one isomer for another without rigorous re-validation risks altering the critical properties of downstream synthetic intermediates and final products, making direct replacement invalid for applications requiring specific regiochemistry.

Quantitative Differentiation of 3,6-Difluoro-2-methylbenzoic acid: pKa, Synthetic Utility, and Isomer Comparison


pKa as a Quantifiable Metric for Electronic Effects and Reactivity Differentiation Among Difluoro-2-methylbenzoic Acid Isomers

The predicted pKa value for 3,6-difluoro-2-methylbenzoic acid is 2.62±0.31 . This contrasts with other difluoro-2-methylbenzoic acid positional isomers, demonstrating that the specific substitution pattern significantly alters the acidity of the carboxylic acid group. For instance, the 3,4-isomer has a predicted pKa of 3.52±0.25 , and the 3,5-isomer has a predicted pKa of 3.19±0.25 . This nearly one-log unit difference between the 3,6- and 3,4-isomers corresponds to an approximately 8-fold difference in acid dissociation constant (Ka).

Physicochemical Properties pKa Isomer Comparison Reactivity

Synthetic Utility: 3,6-Difluoro-2-methylbenzoic acid as a Key Building Block in the Synthesis of Baloxavir Marboxil

3,6-Difluoro-2-methylbenzoic acid is specifically utilized as a key intermediate in the synthesis of Baloxavir Marboxil , a cap-dependent endonuclease inhibitor for influenza treatment. In contrast, the 3,4-isomer is more commonly associated with a different role in the same pharmaceutical context, often appearing as an impurity or in a different step of the synthesis . This application-specific utility highlights that the regiochemistry of fluorine substitution is not arbitrary but is a critical design element in patented synthetic pathways for commercial drugs.

Pharmaceutical Intermediate Baloxavir Marboxil Antiviral Synthetic Route

Comparative Physicochemical Properties and Synthetic Accessibility of Difluoro-2-methylbenzoic Acid Isomers

While all difluoro-2-methylbenzoic acid isomers share the same molecular formula (C₈H₆F₂O₂) and molecular weight (172.13 g/mol), the position of the fluorine atoms dictates subtle but significant differences in their synthetic accessibility and derived properties. The 3,6-isomer features fluorine atoms on the same face of the ring relative to the methyl group, creating a unique electronic and steric environment compared to the 3,4-, 4,5-, or 3,5-isomers . This regiochemistry influences the molecule's behavior in cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and its solubility profile, making it a preferred choice for specific fragment-based drug design or materials science applications where the 3,6-pattern is required.

Synthetic Chemistry Building Blocks Reactivity Solubility

Optimal Application Scenarios for 3,6-Difluoro-2-methylbenzoic acid (CAS 459836-92-1)


Synthesis of Baloxavir Marboxil and Related Antiviral Agents

As a key intermediate, 3,6-difluoro-2-methylbenzoic acid is specifically employed in the synthetic route for Baloxavir Marboxil, an influenza treatment. Researchers developing or manufacturing this drug substance, or conducting studies on its impurities and metabolites, will find this compound essential. The specific 3,6-regiochemistry is critical to the successful construction of the cap-dependent endonuclease inhibitor's core structure .

Structure-Activity Relationship (SAR) Studies for Fluorinated Aromatics

Medicinal chemists exploring the impact of fluorine substitution on the biological activity of benzoic acid derivatives can use 3,6-difluoro-2-methylbenzoic acid as a precisely defined building block. The distinct electronic effects, as evidenced by its pKa of 2.62 , allow for a controlled comparison against other isomers (e.g., 3,4-isomer with pKa 3.52 ) to fine-tune properties such as target binding affinity, metabolic stability, and solubility in lead optimization programs.

Development of Novel Agrochemicals and Advanced Materials

The unique substitution pattern of this compound makes it a valuable scaffold for creating new fluorinated agrochemicals or functional materials. Its specific steric and electronic environment can be leveraged in the design of molecules requiring precise 3,6-substitution, such as liquid crystals or specialized polymers where fluorine's influence on molecular packing and dipole moment is paramount. This compound is supplied for R&D purposes, allowing for the exploration of these niche applications .

Synthetic Methodology Development for Ortho-Disubstituted Aromatics

Organic chemists focused on developing new catalytic methods for cross-coupling or functionalization of ortho-disubstituted arenes can utilize this compound as a model substrate. The presence of a methyl group and two fluorine atoms in a specific arrangement provides a challenging steric and electronic environment that serves as a rigorous test for new catalysts and reaction conditions, thereby advancing the field of synthetic organic chemistry .

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